3-(4-Nitrophenoxy)pyrrolidine chemical structure and physical properties
3-(4-Nitrophenoxy)pyrrolidine chemical structure and physical properties
An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine: A Versatile Building Block for Drug Discovery
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold. The non-planar, sp³-rich geometry of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets. Unlike its aromatic counterpart, pyrrole, the pyrrolidine scaffold introduces stereochemical complexity and specific conformational constraints that medicinal chemists leverage to optimize drug candidates.
This guide focuses on 3-(4-Nitrophenoxy)pyrrolidine, a bifunctional building block that combines the advantageous properties of the pyrrolidine core with the versatile chemistry of a nitrophenyl ether. The pyrrolidine moiety provides a nucleophilic secondary amine and a chiral center, while the 4-nitrophenoxy group serves as a rigid linker and a precursor to other functional groups. This combination makes it a valuable starting material for the synthesis of compound libraries aimed at diverse biological targets, from central nervous system disorders to infectious diseases. As a Senior Application Scientist, this document will provide a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, detailed analytical characterization, and its strategic applications in drug development.
Chemical Identity and Structure
3-(4-Nitrophenoxy)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. The secondary amine of the pyrrolidine ring is a key site for further functionalization, while the ether linkage provides a stable connection to the aromatic ring.
Caption: Figure 1. Chemical Structure of 3-(4-Nitrophenoxy)pyrrolidine
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1187930-72-8 (Free Base) | |
| 1187930-80-8 (HCl Salt) | ||
| Molecular Formula | C₁₀H₁₂N₂O₃ | |
| Molecular Weight | 208.21 g/mol | |
| SMILES | C1=CC(=CC=C1[O-])OC2CCNC2 |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The properties of 3-(4-Nitrophenoxy)pyrrolidine suggest a compound with moderate polarity, suitable for use in a range of organic solvents and possessing characteristics amenable to drug design.
Table 2: Physicochemical Data
| Property | Value | Interpretation & Significance |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | This value, calculated based on the polar atoms in the structure, suggests good potential for cell permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 1.3355 | Indicates a balanced lipophilicity, which is often a desirable trait in drug candidates to ensure sufficient solubility in both aqueous and lipid environments. |
| Hydrogen Bond Acceptors | 4 | The ether oxygen, the two nitro group oxygens, and the pyrrolidine nitrogen can all act as hydrogen bond acceptors, influencing solubility and target binding. |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) of the pyrrolidine ring is a hydrogen bond donor, a key interaction point for many biological targets. |
| Rotatable Bonds | 3 | The number of rotatable bonds suggests a degree of conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket. |
| Storage Conditions | 4°C, protect from light | Standard for reactive amines and nitro-aromatic compounds to prevent degradation. |
Synthesis and Purification
Synthetic Strategy
The most direct and reliable method for synthesizing 3-(4-Nitrophenoxy)pyrrolidine is via a nucleophilic aromatic substitution (SNAᵣ) reaction, a class of reactions extensively used in pharmaceutical synthesis. The causality behind this choice rests on the high reactivity of electron-deficient aromatic rings towards nucleophiles. The nitro group at the para-position of the phenoxy ring is strongly electron-withdrawing, which activates the ring and facilitates the displacement of a leaving group (like fluorine) by a nucleophile.
The chosen nucleophile is the alkoxide of 3-hydroxypyrrolidine. However, the secondary amine of the pyrrolidine is also nucleophilic and would compete in the reaction. To ensure regioselectivity, the pyrrolidine nitrogen must be protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc group is ideal because it is stable under the basic conditions required for the SNAᵣ reaction and can be cleanly removed under acidic conditions without affecting the newly formed ether linkage.
Caption: Figure 2. Synthetic Workflow Diagram
Exemplary Protocol
This protocol is a self-validating system. Each step includes conditions and workup procedures designed to remove excess reagents and byproducts, with the final purification by column chromatography ensuring high purity of the final product, which can be verified by the analytical methods described in Section 5.0.
Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine
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To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M) under a nitrogen atmosphere at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Allow the reaction mixture to stir at 0°C for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
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Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection to yield 3-(4-Nitrophenoxy)pyrrolidine
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Dissolve the crude N-Boc-3-(4-nitrophenoxy)pyrrolidine from the previous step in a solution of 4M HCl in 1,4-dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature.
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Stir the solution for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
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Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
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Dissolve the residue in DCM and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent to afford the pure 3-(4-Nitrophenoxy)pyrrolidine.
Spectral and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following predicted data serves as a benchmark for researchers.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets (an AA'BB' system) around δ 8.2 ppm (protons ortho to NO₂) and δ 7.0 ppm (protons ortho to ether). Pyrrolidine Protons: A multiplet around δ 5.0 ppm (H-3, adjacent to ether), and complex multiplets between δ 3.0-3.8 ppm for the remaining pyrrolidine protons and the N-H proton. |
| ¹³C NMR | Aromatic Carbons: Signals around δ 164 ppm (C-O), δ 142 ppm (C-NO₂), and between δ 115-126 ppm for the other four aromatic carbons. Pyrrolidine Carbons: A signal around δ 78 ppm (C-3, attached to oxygen) and other aliphatic signals between δ 45-55 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 208.21. Key Fragments: A fragment at m/z = 138 (loss of pyrrolidine ring), and a fragment at m/z = 70 (pyrrolidinyl cation). |
| IR (Infrared) | N-H Stretch: A moderate band around 3350 cm⁻¹. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. NO₂ Stretch: Strong, characteristic asymmetric and symmetric bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region. |
Applications in Research and Drug Development
3-(4-Nitrophenoxy)pyrrolidine is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for systematic chemical modification to build libraries of diverse compounds.
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N-Functionalization of the Pyrrolidine Ring: The secondary amine is a powerful handle for introducing a wide variety of substituents. It can undergo reductive amination, acylation, alkylation, and arylation to append different pharmacophoric elements. This is a common strategy to modulate solubility, cell permeability, and target engagement.
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Reduction of the Nitro Group: The nitro group can be easily reduced to an aniline (amino group) under various conditions (e.g., H₂, Pd/C; or SnCl₂). This newly formed aniline is a versatile functional group that can be used for amide bond formation, sulfonamide synthesis, or as a point of attachment for other aromatic systems.
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Scaffold for Privileged Structures: The overall structure serves as a template for compounds targeting a range of receptors and enzymes. For example, pyrrolidine-containing molecules have shown activity as inhibitors of dipeptidyl peptidase-IV (DPP-4) for diabetes, as central nervous system agents, and as antibacterial compounds.
Caption: Figure 3. Potential Derivatization Pathways
Safety and Handling
As with all laboratory chemicals, 3-(4-Nitrophenoxy)pyrrolidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. The compound should be stored in a cool, dry, and dark place to ensure its stability. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion
3-(4-Nitrophenoxy)pyrrolidine is a highly valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its structure provides multiple, orthogonally reactive sites for chemical modification, enabling the efficient synthesis of diverse compound libraries. The strategic combination of the privileged pyrrolidine scaffold with the adaptable nitrophenyl ether moiety makes it an essential tool for developing novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a robust framework for its preparation and characterization, empowering scientists to leverage its full potential in their research endeavors.
References
-
NextSDS. 3-(4-nitrophenoxy)pyrrolidine — Chemical Substance Information. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
NextSDS. 3-(4'-NITROPHENOXY)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]
-
Organic Chemistry Portal. Synthesis of pyrrolidines. [Link]
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [Link]
-
PubChem. picloram triisopropanolamine salt. [Link]
-
ScienceDirect. Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. [Link]
-
PubChem. Hexanitrohexaazaisowurtzitane. [Link]
-
ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]
